1-(Bromomethyl)pyrene
Overview
Description
1-(Bromomethyl)pyrene is an organic compound with the molecular formula C₁₇H₁₁Br. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its photophysical properties. The bromomethyl group attached to the pyrene core makes this compound particularly useful in various chemical reactions and applications .
Mechanism of Action
- 1-(Bromomethyl)pyrene is a compound widely used in the synthesis of fluorophores. Its primary targets include:
- The compound undergoes electrophilic aromatic substitution at specific positions (1, 3, 6, and 8) on the pyrene ring. Steric hindrance forces some bulky electrophiles to react at positions 2 and 7 .
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
1-(Bromomethyl)pyrene plays a significant role in biochemical reactions, particularly in the synthesis of fluorophores. These fluorophores are used for the fluorescent sensing of various analytes, including metal ions like Cd 2+, Zn 2+ and adenosine triphosphate (ATP) at physiological pH .
Cellular Effects
Its role in the synthesis of fluorophores suggests that it may influence cell function, particularly in relation to cellular signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its role in the synthesis of fluorophores. These fluorophores can bind to various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Its stability and potential long-term effects on cellular function suggest that it may have significant implications for in vitro or in vivo studies .
Dosage Effects in Animal Models
Given its role in the synthesis of fluorophores, it is likely that its effects may vary depending on the dosage .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of fluorophores. It may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Given its role in the synthesis of fluorophores, it may interact with various transporters or binding proteins .
Subcellular Localization
Given its role in the synthesis of fluorophores, it may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)pyrene can be synthesized through the bromination of pyrene. One common method involves the use of bromine in carbon tetrachloride (CCl₄) as a solvent. The reaction typically requires stirring the mixture for a few hours until the solution changes color, indicating the completion of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The bromination reaction is often followed by purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)pyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of pyrene derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) and potassium cyanide (KCN).
Oxidation: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 1-(azidomethyl)pyrene, while oxidation with potassium permanganate can produce 1-(carboxymethyl)pyrene .
Scientific Research Applications
1-(Bromomethyl)pyrene has a wide range of applications in scientific research:
Biology: The compound is employed in the study of biological systems due to its fluorescent properties.
Comparison with Similar Compounds
1-Bromopyrene: Similar to 1-(Bromomethyl)pyrene but lacks the methyl group.
2-Bromopyrene: Another brominated derivative of pyrene with the bromine atom at a different position.
1,3,6,8-Tetrabromopyrene: A more heavily brominated pyrene derivative with multiple bromine atoms.
Uniqueness: this compound is unique due to the presence of the bromomethyl group, which provides a versatile site for further functionalization. This makes it particularly useful in the synthesis of complex molecules and materials with specific properties .
Properties
IUPAC Name |
1-(bromomethyl)pyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMXRPVWWWDPFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361552 | |
Record name | 1-(bromomethyl)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2595-90-6 | |
Record name | 1-(bromomethyl)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2595-90-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(bromomethyl)pyrene contribute to the construction of complex molecular structures?
A1: this compound serves as a versatile building block for synthesizing complex molecules due to its reactive bromomethyl group. [] This group readily undergoes nucleophilic substitution reactions, allowing for the attachment of this compound to various substrates. In the research by Yang et al., this compound was utilized to functionalize a "crab-like" molecule derived from bicyclo[2.2.2]octene. [] This functionalization led to the creation of a molecule with two pyrene units, capable of interacting with each other and exhibiting interesting luminescent properties.
Q2: What makes the incorporation of pyrene units, introduced via this compound, interesting for material science?
A2: Pyrene is known for its unique photophysical properties, including strong fluorescence and the ability to form excimers (excited dimers). [] When two pyrene units are brought into close proximity, as seen in the "crab-like" molecule functionalized with this compound, they can engage in π-π stacking interactions. [] This stacking leads to altered luminescent behavior compared to individual pyrene molecules, making these systems attractive for applications in sensors and optoelectronic devices.
Q3: Beyond luminescence, are there other potential applications of molecules functionalized with this compound?
A3: The "crab-like" molecules functionalized with this compound also demonstrate the ability to bind metal ions, as shown by their complexation with silver ions. [] This complexation arises from the presence of nitrogen-containing groups within the "crab-like" structure, which can coordinate to metal centers. Combining the metal-binding properties with the inherent luminescence of pyrene opens up possibilities for designing novel sensors for metal ions. These sensors could find applications in environmental monitoring or biological studies.
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